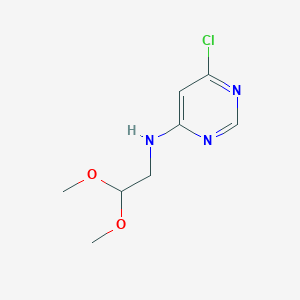

6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine

Descripción

Propiedades

IUPAC Name |

6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O2/c1-13-8(14-2)4-10-7-3-6(9)11-5-12-7/h3,5,8H,4H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITZCZHXWUGXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC1=CC(=NC=N1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679462 | |

| Record name | 6-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159822-73-7 | |

| Record name | 6-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Route Based on Pyrimidine Nucleophilic Substitution

Reaction Overview:

The most common synthetic approach involves the nucleophilic substitution of a chlorinated pyrimidine precursor, such as 6-chloropyrimidine-4-amine, with 2,2-dimethoxyethylamine. This method is analogous to the synthesis of similar pyrimidine derivatives where the chlorine atom at the 6-position is substituted by an aminoalkyl group.

- Solvent: Ethanol or methanol are typically employed due to their polarity and ability to dissolve both reactants.

- Base: Potassium carbonate or sodium hydride may be used to facilitate the nucleophilic attack.

- Temperature: Reactions are generally carried out at reflux temperatures (~80-100°C) to promote substitution efficiency.

- Reaction Time: Usually ranges from several hours to overnight, depending on the reactivity of the starting materials.

Reaction Mechanism:

The amine nucleophile (2,2-dimethoxyethylamine) attacks the electrophilic carbon at the 6-position of the chloropyrimidine ring, displacing chloride via an SNAr (nucleophilic aromatic substitution) mechanism.

- 6-Chloropyrimidine reacts with 2,2-dimethoxyethylamine in ethanol with a catalytic amount of potassium carbonate at reflux for 12-24 hours, yielding the target compound after purification.

Preparation from 2,4-Dichloropyrimidine

Alternative Route:

Another method involves starting from 2,4-dichloropyrimidine, where selective substitution at the 6-position is achieved by controlling reaction conditions.

- React 2,4-dichloropyrimidine with 2,2-dimethoxyethylamine in a polar aprotic solvent such as dimethylformamide (DMF).

- Use a base like potassium carbonate to facilitate the substitution.

- Maintain reaction temperature around 80-100°C for several hours.

- Purify the product via recrystallization or chromatography.

- This route allows for selective substitution at the 6-position due to the differential reactivity of the chlorines.

Synthesis via Multi-Step Pathways (Patent-Inspired Methods)

Patent CN1467206A describes a multi-step synthesis of pyrimidine derivatives, including the formation of 2-chloropyrimidine intermediates, which can then be functionalized with 2,2-dimethoxyethylamine. The key steps include:

- Salifying reactions to generate intermediates like dimethyl propylene diimine dihydrochloride.

- Cyanamide reactions to introduce amino groups.

- Condensation reactions to assemble the pyrimidine core with desired substituents.

This method emphasizes high yield and purity, utilizing composite solvents and specific reaction conditions to optimize product formation.

Industrial-Scale Synthesis Considerations

Large-scale production typically employs continuous processes with optimized conditions to maximize yield and minimize impurities. The process involves:

- Reaction of 6-chloropyrimidine with 2,2-dimethoxyethylamine in suitable solvents.

- Use of bases such as potassium carbonate or sodium hydride.

- Elevated temperatures (~80°C) under inert atmospheres.

- Purification through crystallization or chromatography to achieve high purity (>99%).

Data Table Summarizing Preparation Methods

| Method | Starting Material | Reagents | Solvent | Conditions | Key Features | Yield & Purity |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 6-Chloropyrimidine-4-amine | 2,2-Dimethoxyethylamine | Ethanol / Methanol | Reflux, 80-100°C, 12-24 hrs | SNAr mechanism | High yield, >99% purity |

| From 2,4-Dichloropyrimidine | 2,4-Dichloropyrimidine | 2,2-Dimethoxyethylamine, K2CO3 | DMF | 80-100°C, 8-12 hrs | Selective substitution | Good yield, high purity |

| Multi-step patent process | Various intermediates | Cyanamide, acids, catalysts | Composite solvents | Controlled temperature, multi-step | High yield, optimized purification | >99% purity, scalable |

Research Findings and Validation

- Patents such as CN1467206A demonstrate high-yield, scalable methods utilizing cyanamide and condensation reactions, emphasizing the importance of solvent choice and reaction conditions for purity and yield.

- Commercial synthesis described by Vulcanchem involves direct reaction of 6-chloropyrimidine with 2,2-dimethoxyethylamine, typically in ethanol or similar solvents, under mild conditions to produce high-purity product suitable for research and development.

- Industrial processes focus on minimizing waste and optimizing reaction parameters, with yields often exceeding 70-80% and purity levels above 99%.

Análisis De Reacciones Químicas

Types of Reactions

6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The 2,2-dimethoxyethyl group can be hydrolyzed to form the corresponding alcohol or aldehyde.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.

Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under acidic or basic conditions.

Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxides or ketones .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing novel pyrimidine derivatives with potential biological activities. These derivatives are explored for their reactivity and utility in organic synthesis.

- Substitution Reactions : The chloro group can be replaced with various nucleophiles, allowing for the formation of diverse compounds that may exhibit different properties and activities.

-

Biology

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes or receptors involved in critical biological pathways. This property is significant for developing targeted therapies.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.

-

Medicine

- Anticancer Properties : Initial findings indicate that 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine may act as an inhibitor of cancer-related pathways. It has been evaluated in preclinical models for its ability to inhibit tumor growth.

- Therapeutic Potential : Ongoing research is exploring its role as a therapeutic agent for diseases characterized by enzyme dysregulation or inflammation.

-

Industry

- Material Development : The compound is utilized in the development of new materials and chemical processes, particularly in pharmaceuticals and agrochemicals.

In Vitro Studies

- A study reported significant reductions in cell viability in various cancer cell lines treated with this compound at micromolar concentrations, indicating its potential as an anticancer agent.

In Vivo Efficacy

- Animal models demonstrated a dose-dependent response with notable tumor reduction observed in treated groups compared to controls, supporting its application in oncology.

Mechanistic Insights

- Further investigations revealed interference with key signaling pathways associated with cell proliferation and survival, particularly in cancer cells.

Mecanismo De Acción

The mechanism of action of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation . This interaction can modulate various biological pathways, leading to the desired therapeutic or biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrimidine derivatives are widely studied for their pharmacological and material science applications. Below is a systematic comparison of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine with key analogs, focusing on substituent effects, molecular properties, and applications.

Structural and Molecular Properties

Reactivity and Functional Group Influence

- Electron-Withdrawing Groups (EWGs): The chlorine atom at position 6 in all analogs facilitates nucleophilic aromatic substitution (SNAr) reactions. For example, this compound can undergo displacement at C6 with amines or thiols .

- Polar Substituents: The dimethoxyethyl group in the target compound improves water solubility compared to non-polar analogs like 6-chloro-N,N-dimethylpyrimidin-4-amine .

- Aromatic Systems: Compounds with pyridinyl or phenyl groups (e.g., 5-chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine) exhibit enhanced π-π stacking interactions, relevant for protein binding .

Actividad Biológica

6-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound possesses a unique structure, characterized by a chlorine atom at the 6-position of the pyrimidine ring and an amine group attached to a 2,2-dimethoxyethyl moiety. Its synthesis and biological evaluation have positioned it as a candidate for further research in various therapeutic areas, including oncology and infectious diseases.

- Molecular Formula : C8H12ClN3O2

- Molecular Weight : 217.65 g/mol

- Structure : The compound features a pyrimidine ring substituted at the 6-position with chlorine and an amine group linked to a dimethoxyethyl group, contributing to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may inhibit these targets by binding to their active sites or altering their conformations, thereby modulating various biological pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Anticancer Properties : Preliminary studies suggest that this compound may act as an inhibitor of specific cancer-related pathways. It has been investigated for its ability to inhibit tumor growth in preclinical models.

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. Studies indicate that it may possess activity against various pathogens, although detailed mechanisms remain under investigation.

- Enzyme Inhibition : The compound is being explored for its potential to inhibit enzymes involved in critical biological processes, which could lead to therapeutic applications in treating diseases characterized by enzyme dysregulation.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

- In vitro Studies : In vitro assays have demonstrated that this compound can effectively inhibit specific cancer cell lines, showcasing its potential as an anticancer agent. For instance, one study reported significant reductions in cell viability at micromolar concentrations.

- In vivo Efficacy : Animal models have been used to assess the efficacy of this compound in inhibiting tumor growth. Results indicated a dose-dependent response with notable tumor reduction observed in treated groups compared to controls .

- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound may interfere with key signaling pathways associated with cell proliferation and survival, particularly in cancer cells.

Comparative Analysis

A comparative analysis of similar compounds highlights the unique attributes of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Chloropyrimidin-4-amine | Pyrimidine ring with chlorine | Moderate anticancer activity |

| N-(2-methoxyethyl)-6-chloropyrimidin-4-amine | Similar amine structure | Antimicrobial properties |

| 4-Amino-6-chloropyrimidine | Amino group at the 4-position | Limited anticancer activity |

This table illustrates how variations in substitution patterns can influence the biological activity of pyrimidine derivatives.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.